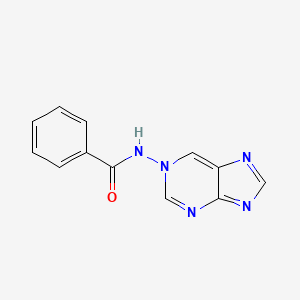
N-(1H-purin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-purin-1-yl)benzamide: is a chemical compound with the molecular formula C12H9N5O and a molecular weight of 239.2 g/mol . This compound is characterized by the presence of a purine ring attached to a benzamide moiety. Purine is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring. Benzamide, on the other hand, is a simple amide of benzoic acid. The combination of these two structures in this compound makes it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-purin-1-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.
Industrial Production Methods: In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the reaction between benzoic acids and amines at high temperatures. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: N-(1H-purin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(1H-purin-1-yl)benzamide has a wide range of applications in scientific research, including:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-tubercular and anticancer activities
Mecanismo De Acción
The mechanism of action of N-(1H-purin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, some benzamide derivatives act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
N-(1H-purin-1-yl)benzamide can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have shown significant anti-tubercular activity.
N-(benzimidazol-2-yl)-substituted benzamide derivatives: These compounds have demonstrated antiproliferative activities against breast cancer.
Uniqueness: this compound is unique due to its specific combination of a purine ring and a benzamide moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H9N5O |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
N-purin-1-ylbenzamide |
InChI |
InChI=1S/C12H9N5O/c18-12(9-4-2-1-3-5-9)16-17-6-10-11(15-8-17)14-7-13-10/h1-8H,(H,16,18) |
Clave InChI |
PTXQAXJTKNWRJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN2C=C3C(=NC=N3)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


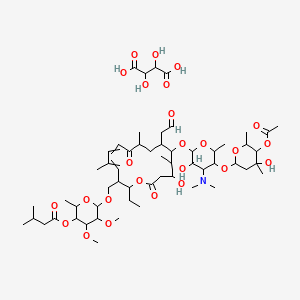
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one](/img/structure/B13396344.png)
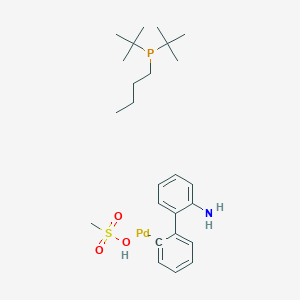
![4'-((6-(Acryloyloxy)hexyl)oxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13396363.png)
![(6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13396370.png)
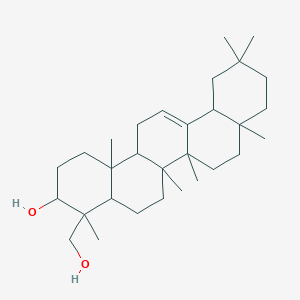

![10-[(E)-(2-Naphthyl)methylene]-2,8-cyclodecadiyne-1-ol](/img/structure/B13396380.png)
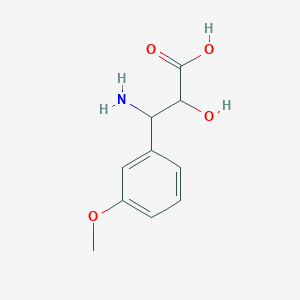
![tert-butyl N-[5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B13396385.png)
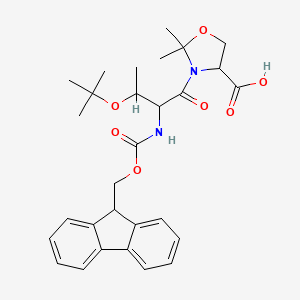
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxy-butanoic Acid](/img/structure/B13396410.png)
![2-[(1S,6S)-6-isopropenyl-3-methyl-1-cyclohex-2-enyl]-5-propyl-benzene-1,3-diol](/img/structure/B13396415.png)
![1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol](/img/structure/B13396428.png)
